Thiorphan-d5
Overview
Description
Thiorphan-d5 is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of neprilysin (neutral endopeptidase). The compound is primarily used as an internal standard for the quantification of Thiorphan in various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing this compound from Thiorphan in mass spectrometric analysis, making it a valuable tool in pharmacokinetic and metabolic studies .
Scientific Research Applications
Thiorphan-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Thiorphan in complex mixtures.
Biology: Employed in studies investigating the role of neprilysin in various biological processes, including peptide metabolism and signal transduction.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Thiorphan and related compounds.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing
Mechanism of Action
Target of Action
The primary target of (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine is neprilysin (NEP) . NEP is an enzyme that plays a crucial role in the degradation of amyloid-beta peptides in the brain, which are implicated in neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine acts as an inhibitor of NEP . It selectively inhibits NEP over NEP2, as well as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme 1 (ECE1) . This inhibition prevents the breakdown of amyloid-beta peptides, thereby increasing their concentration .
Biochemical Pathways
The inhibition of NEP by (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine affects the amyloidogenic pathway . This pathway is responsible for the production and degradation of amyloid-beta peptides. By inhibiting NEP, the compound disrupts the balance of this pathway, leading to an accumulation of amyloid-beta peptides .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which suggests that it may have good bioavailability
Result of Action
The result of the action of (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine is an increase in the concentration of amyloid-beta peptides . This can lead to the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease . In addition, the compound has been shown to impair reference memory in rats .
Preparation Methods
The synthesis of Thiorphan-d5 involves the incorporation of deuterium atoms into the Thiorphan molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in Thiorphan are replaced with deuterium atoms using deuterated reagents under specific conditions . The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Thiorphan-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Thiorphan-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Thiorphan: The non-deuterated form of Thiorphan-d5, used as a neprilysin inhibitor.
Racecadotril: Another neprilysin inhibitor used as an antidiarrheal agent.
Candoxatril: A prodrug that is converted to candoxatrilat, a neprilysin inhibitor used in the treatment of heart failure.
Compared to these compounds, Thiorphan-d5 offers the advantage of being easily distinguishable in mass spectrometric analysis, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-RALIUCGRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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